N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Overview
Description
N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.13036271 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Research on synthetic phenolic antioxidants (SPAs) and thiazole derivatives highlights their potential for antioxidant and anti-inflammatory applications. SPAs, widely used in industrial and consumer products, have been studied for their environmental occurrence, human exposure, and potential toxicity. These studies suggest some SPAs may cause hepatic toxicity and have endocrine-disrupting effects, prompting the need for further investigation into their safety and the development of SPAs with lower toxicity (Liu & Mabury, 2020). Additionally, thiazole derivatives have been explored for their medicinal properties, including their roles as antioxidant and anti-inflammatory agents. A study focused on the synthesis and evaluation of benzofused thiazole derivatives revealed their potential in vitro antioxidant and anti-inflammatory activities, highlighting the thiazole moiety's significance in developing therapeutic agents (Raut et al., 2020).
Environmental and Food Industry Applications
The environmental fate and behavior of chemical compounds similar to N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide have been a subject of research, particularly concerning their degradation and impact on aquatic environments. Studies on parabens, alkylphenols, and their ethoxylates provide insights into the environmental persistence of these compounds, their biodegradability, and the formation of potentially more toxic by-products through reactions with free chlorine (Haman et al., 2015; Ying et al., 2002). These findings underscore the importance of understanding the environmental implications of using such chemical compounds. In the food industry, chlorogenic acid (CGA) exemplifies a natural phenolic compound with antioxidant properties, serving as a food additive and a nutraceutical for treating metabolic syndrome. CGA's role in the food industry, including its antimicrobial activity and potential as a natural food preservative, demonstrates the diverse applications of phenolic compounds in enhancing food safety and quality (Santana-Gálvez et al., 2017).
Properties
IUPAC Name |
N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-3-12-25-17-11-7-8-15(13-17)19-22-23-20(27-19)21-18(24)14-26-16-9-5-4-6-10-16/h4-11,13H,2-3,12,14H2,1H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFNAQMIOJYRQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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